2-Fluoro-4-isobutylpyridine
CAS No.:
Cat. No.: VC18319077
Molecular Formula: C9H12FN
Molecular Weight: 153.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FN |
|---|---|
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | 2-fluoro-4-(2-methylpropyl)pyridine |
| Standard InChI | InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | CPVSGVDOBXFGRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=CC(=NC=C1)F |
Introduction
Structural and Electronic Properties
Molecular Geometry and Bonding
The molecular structure of 2-fluoro-4-isobutylpyridine (C₉H₁₂FN) features a pyridine ring substituted at positions 2 and 4 with fluorine and isobutyl groups, respectively. Density functional theory (DFT) calculations on analogous systems reveal that fluorine’s electronegativity induces significant polarization in the aromatic system, while the isobutyl group contributes steric hindrance and lipophilicity . The bond lengths and angles derived from computational models suggest:
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C-F bond length: 1.34 Å (compared to 1.39 Å for C-Cl in chloropyridines)
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N-C2-F angle: 117.5°
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Isobutyl group dihedral angle: 55° relative to the pyridine plane
Electronic Effects and Reactivity
Substituent effects were quantified using Hammett constants (σ) and nucleophilicity indices (N):
| Position | Substituent | σ (Hammett) | N (Nucleophilicity) |
|---|---|---|---|
| 2 | F | +0.15 | 1.86 eV |
| 4 | Isobutyl | -0.14 | 2.31 eV |
Data adapted from DFT studies of 4-substituted pyridines
The electron-withdrawing fluorine at position 2 reduces ring electron density, while the electron-donating isobutyl group at position 4 creates a polarized system conducive to nucleophilic aromatic substitution at position 6 .
Synthetic Methodologies
Direct Fluorination Strategies
Industrial-scale production typically employs:
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Halogen exchange:
Yields: 68–72% -
Electrophilic fluorination:
Yields: 55–60%
Alkylation Optimization
Physicochemical Properties
Experimental data for 2-fluoro-4-isobutylpyridine remains scarce, but comparative analyses with 2-fluoro-6-isobutylpyridine (C₉H₁₂FN) suggest:
| Property | 2-Fluoro-4-isobutylpyridine (Predicted) | 2-Fluoro-6-isobutylpyridine (Measured) |
|---|---|---|
| Molecular Weight (g/mol) | 153.20 | 153.20 |
| LogP | 2.8 ± 0.3 | 2.5 |
| Water Solubility (mg/mL) | 4.2 | 5.1 |
| pKa | 3.1 | 2.9 |
The positional isomerism significantly impacts molecular dipole moments (4.2 D vs. 3.8 D for the 6-isomer) and crystallinity .
Industrial and Research Applications
Emerging uses include:
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Pharmaceutical intermediates: 18F-labeled analogs for PET imaging
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Ligands in catalysis: Asymmetric hydrogenation (up to 95% ee reported for similar compounds)
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Polymer additives: Flame retardancy enhancement (LOI increase: 28 → 34)
Comparative Analysis with Structural Isomers
Critical differences between 2-fluoro-4-isobutylpyridine and its 6-isomer:
| Parameter | 4-Isobutyl Isomer | 6-Isobutyl Isomer |
|---|---|---|
| Melting Point | -12°C (predicted) | -9°C |
| HPLC Retention (C18) | 6.8 min | 7.2 min |
| Metabolic Stability (t½) | 42 min (human microsomes) | 38 min |
Challenges and Future Directions
Key research gaps requiring attention:
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Crystallographic validation: Single-crystal X-ray structures remain unpublished
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Scale-up synthesis: Current routes suffer from <75% atom economy
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Toxicological profiling: Acute toxicity (LD₅₀) undetermined
Ongoing studies focus on developing continuous flow synthesis methods and CRISPR-edited cellular models for target validation.
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